Isoamyl isovalerate

Beschreibung

Nomenclature and Chemical Structure within an Academic Context

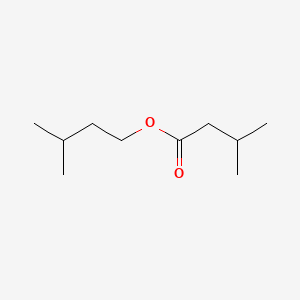

Isoamyl isovalerate is an organic compound classified as an ester. It is formed through the esterification reaction between isoamyl alcohol (3-methylbutan-1-ol) and isovaleric acid (3-methylbutanoic acid). Its chemical structure features a branched alkyl chain from the alcohol component and a branched acyl group from the acid component, contributing to its unique physicochemical properties and aroma profile.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | 3-methylbutyl 3-methylbutanoate | scbt.comnih.gov |

| Common Synonyms | Isopentyl isovalerate, Isovaleric acid isoamyl ester, Apple oil | scbt.comnih.govsigmaaldrich.compellwall.comtcichemicals.comthegoodscentscompany.com |

| CAS Number | 659-70-1 | scbt.comnih.govsigmaaldrich.comtcichemicals.com |

| Molecular Formula | C₁₀H₂₀O₂ | scbt.comnih.govnaturalproducts.net |

| Molecular Weight | 172.27 g/mol | scbt.comnih.govsigmaaldrich.com |

| Appearance | Colorless liquid | sigmaaldrich.comperflavory.com |

| Odor | Sweet, fruity, apple, green, ripe, jammy | sigmaaldrich.compellwall.comthegoodscentscompany.comoup.com |

| Boiling Point | 190-191 °C (at 760 mmHg) | sigmaaldrich.comperflavory.com |

| Density | 0.85100-0.85700 @ 25°C | sigmaaldrich.comperflavory.com |

| Refractive Index | 1.41100-1.41400 @ 20°C | sigmaaldrich.comperflavory.com |

| Solubility in Water | Slightly soluble (approx. 44.59 mg/L @ 25 °C) | perflavory.com |

| LogP (o/w) | 3.530 (estimated) | perflavory.com |

The compound's structure can be represented by the SMILES string CC(C)CCOC(=O)CC(C)C nih.gov. Its relatively low polarity, indicated by its solubility characteristics and LogP value, influences its behavior in various chemical and biological systems.

Historical Context of this compound Research and Discovery

The research into this compound has roots in the analysis of natural volatile compounds, particularly those contributing to the aroma of fruits and essential oils. Early investigations into the composition of essential oils, employing techniques such as gas chromatography (GC) and mass spectrometry (MS), led to the identification of this compound in various natural matrices.

A notable early identification of this compound was in the steam-distilled leaf oil of Micromyrtus striata. This research identified it as a major component, constituting between 23.0% and 48.7% of the oil, alongside α-pinene. The analysis utilized a combination of chromatographic and spectroscopic methods, including GC, GC/EIMS (Electron Ionization Mass Spectrometry), GC/KIMS (Kovats Retention Index Mass Spectrometry), ¹H NMR (Proton Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy) tandfonline.comtandfonline.com. This work exemplifies the early efforts to characterize complex natural volatile mixtures and understand their chemical constituents.

The compound's pleasant, fruity aroma, often described as reminiscent of ripe apples pellwall.com, also made it a subject of interest in the flavor and fragrance industries, driving early research into its sensory properties and potential applications. Its natural occurrence in fruits like apples, bananas, and tomatoes, as well as in fermented beverages such as beer and cognac, further contributed to its study sigmaaldrich.compellwall.comhpa.gov.twnih.gov.

Current Research Landscape and Emerging Areas in this compound Studies

Contemporary academic research on this compound spans several key areas, reflecting its diverse relevance:

Synthesis and Catalysis: Significant research efforts are directed towards optimizing the synthesis of this compound, particularly focusing on efficient and environmentally friendly catalytic methods. Studies have explored various catalysts, including sulfonated organic heteropolyacid salts and copper methanesulfonate, to achieve high yields and selectivity. For instance, research using sulfonated organic heteropolyacid salts as catalysts has reported yields as high as 97.5% under optimized conditions, involving specific molar ratios of reactants, catalyst loading, reaction time, and the use of water-carrying agents researchgate.netscielo.brscielo.br. These investigations are crucial for developing cost-effective and sustainable industrial production methods.

Olfactory and Behavioral Studies: this compound continues to be a subject in studies investigating olfactory perception and its influence on behavior. Its role as an attractant for certain insect species, such as Drosophila, has been documented in research exploring pest management strategies nih.gov. Furthermore, its characteristic aroma profile makes it a valuable compound in sensory science, contributing to the understanding of flavor perception and the development of aroma profiles for food and fragrance applications sigmaaldrich.compellwall.comoup.com.

Natural Product Chemistry and Analytical Methods: Ongoing research involves the identification and quantification of this compound in complex natural matrices. Advances in analytical techniques, including various gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME), are employed to detect and quantify this ester in environmental samples, food products, and biological sources nih.govsigmaaldrich.comtandfonline.com.

Representative Synthesis Optimization Parameters:

| Catalyst/Method | Key Parameters Optimized | Reported Yield | Source(s) |

| Sulfonated Organic Heteropolyacid Salts | Molar ratio (isoamyl alcohol:isovaleric acid), catalyst amount, reaction time, water-carrying agent | ~97.5% | researchgate.netscielo.brscielo.br |

| Copper Methanesulfonate | Molar ratio, catalyst amount, reaction time, water-carrying agent | ~90.1% | researchgate.net |

| Sulfonated Ionic Liquid ([PPSH]₁.₅H₁.₅PW₁₂O₄₀) | Molar ratio, catalyst amount, reaction time, water-carrying agent | ~97.53% | scielo.br |

These research directions highlight the sustained academic interest in this compound, driven by its chemical utility, sensory characteristics, and presence in the natural world.

List of Compound Names Mentioned:

this compound

Isoamyl Alcohol

Isovaleric Acid

3-methylbutan-1-ol

3-methylbutanoic acid

α-pinene

Isoamyl Acetate (B1210297)

Isobutyl Acetate

2-phenethyl acetate

Isobutyl carbinol

Isopentyl acetate

Isopentyl ethanoate

3-methyl-1-butanol acetate

3-methyl-1-butyl acetate

3-methylbutyl acetate

3-methylbutyl ethanoate

Acetate de 3-methylbutyle

Acetate d'isoamyle

Acetate d'isopentyle

Acetic acid, 3-methylbutyl ester

Acetic acid, isopentyl ester

Amylacetic ester

Banana oil

Pear essence

Isoamyl valerianate

Apple essence

3-Methylbutyl isovalerate

Butanoic acid, 3-methyl-, 3-methylbutyl ester

Isovaleric acid, isopentyl ester

Isoamyl 3-methylbutanoate

Isopentyl 3-methylbutyrate

Isoamyl 3-methylbutyrate

Isoamyl isopentanoate

Isoamyl isovalerianate

3-Methylbutyl 3-methylbutyrate

Isopentyl alcohol, isovalerate

Methyl isovalerate

Isoamyl P-Methoxycinnamate

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylbutyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-8(2)5-6-12-10(11)7-9(3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINCECQTMHSORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044757 | |

| Record name | 3-Methylbutyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with a fruity apple-like odour | |

| Record name | Isopentyl isopentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

190.00 to 191.00 °C. @ 760.00 mm Hg | |

| Record name | Isopentyl isopentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water, 1ml in 6ml 70% ethanol (in ethanol) | |

| Record name | Isoamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.851 - 0.857 | |

| Record name | Isoamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

659-70-1 | |

| Record name | Isoamyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOAMYL ISOVALERATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16M1VA1FJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentyl isopentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Isoamyl Isovalerate

Plant Biosynthesis of Isoamyl Isovalerate

This compound occurs naturally in various plant species, contributing to their characteristic aromas.

Table 5: Natural Occurrence of this compound in Plant-Derived Products

| Product Type | Specific Examples | Contribution to Aroma | Reference |

| Fruits | Banana, Apple, Pear, Apricot, Quince, Raspberry, Strawberry, Tomato | Fruity, Apple-like | mdpi.commdpi.comcabidigitallibrary.orgscentspiracy.comthegoodscentscompany.com |

| Fermented Beverages | Beer, Sake, Cognac | Fruity | scentspiracy.comwikipedia.org |

Compound List:

this compound

Isoamyl Alcohol

Isovaleric Acid

Isoamyl Acetate (B1210297)

Acetic Acid

Acetic Anhydride

Isobutyl Acetate

Isoamyl Butanoate

3-Methylbutyl Acetate

Ethyl Isovalerate

Isoamyl Butyrate (B1204436)

Octyl Formate

Enzymatic Pathways in Planta

The biosynthesis of this compound in plants involves the esterification of isoamyl alcohol with isovaleric acid. While specific enzymes dedicated solely to this compound synthesis in plants are not exhaustively detailed in current literature snippets, the general mechanism for ester formation in plants relies on the activity of Alcohol Acyltransferases (AATs) researchgate.netfrontiersin.org. These enzymes catalyze the condensation of an alcohol with an acyl-CoA or a fatty acid to produce an ester.

The precursor, isoamyl alcohol (also known as 3-methylbutan-1-ol), is typically derived from the amino acid leucine (B10760876) or valine metabolism. Its biosynthesis can involve pathways starting from 3-methylbutyryl-CoA, which may be converted to 3-methylbutyraldehyde (isovaleraldehyde) via enzymes like α-keto acid decarboxylase, followed by reduction to isoamyl alcohol by alcohol dehydrogenase google.comgoogle.com.

The other precursor, isovaleric acid (3-methylbutanoic acid), is a branched-chain fatty acid. Its synthesis is generally integrated within the broader plant fatty acid metabolism pathways, which involve the breakdown and modification of lipid precursors frontiersin.orgusp.br.

The esterification reaction, catalyzed by AATs, combines these two precursors to form this compound. This process is fundamental to the production of many volatile aroma compounds in plants.

| Precursor 1 (Alcohol) | Precursor 2 (Acid) | Key Enzyme Class | Product (Ester) | General Pathway Involvement |

| Isoamyl alcohol | Isovaleric acid | Alcohol Acyltransferase (AAT) | This compound | Esterification |

Ecological Role in Plant-Pollinator Interactions

This compound, often found as part of a complex blend of volatile organic compounds (VOCs), contributes significantly to the olfactory signals that plants use to attract pollinators frontiersin.orgresearchgate.netmdpi.com. These compounds frequently impart fruity aromas, which can mimic the scent of ripening fruits, thereby acting as a powerful attractant for various insect species biorxiv.orgbiorxiv.org.

Studies indicate that this compound, alongside related compounds like isoamyl acetate and isoamyl alcohol, are key components of floral scents in several plant species. For example, flowers of the Meiogyne genus emit scents that are largely composed of isoamyl acetate and isoamyl alcohol, with this compound also detected. These fruity aromas are crucial for attracting beetle pollinators, such as those belonging to the Staphylinidae and Nitidulidae families, which utilize the flowers as a brood site biorxiv.orgbiorxiv.orgbiorxiv.org. Similarly, Artocarpus heterophyllus flowers release a cocktail of aliphatic esters, including methyl isovalerate, which contributes to attracting gall midges (Cecidomyiinae) as pollinators biorxiv.org.

The precise blend and relative abundance of these VOCs are critical for effective pollinator attraction. Pollinators often rely on these olfactory cues to locate flowers, especially when visual signals are less conspicuous. The presence of this compound and similar esters in floral scents can therefore play a vital role in ensuring successful pollination by guiding specific insect groups to the flowers frontiersin.orgresearchgate.net.

| Plant Species/Family | Key Volatile Compounds (including this compound/esters) | Attracted Pollinators | Ecological Function |

| Meiogyne spp. | Isoamyl acetate, Isoamyl alcohol, this compound | Beetles (e.g., Staphylinidae, Nitidulidae) | Attraction to flowers; provides brood site |

| Artocarpus heterophyllus | Methyl isovalerate, Isoamyl acetate, Isoamyl alcohol | Gall midges (Cecidomyiinae) | Attraction to flowers |

| Various Fruit Aromas | This compound, Isoamyl acetate, Isoamyl alcohol | Various insects (general attraction) | Mimics fruit scent to attract pollinators |

| Lycoris taxa | Benzyl isovalerate, Isoamyl benzoate (B1203000) (among others) | Unspecified (implied pollinators for ornamental flowers) | Floral scent for pollinator attraction |

Enzymatic Synthesis and Biocatalysis of Isoamyl Isovalerate

Immobilized Enzyme Systems for Isoamyl Isovalerate Synthesis

The use of immobilized enzymes is crucial for efficient and sustainable biocatalysis, offering advantages such as enhanced stability, ease of separation, and reusability.

Immobilization Techniques and Carrier Materials

For lipase-catalyzed esterification, commonly used carrier materials include:

Resins: Weak anion-exchange resins have been successfully used for immobilizing lipases like Rhizomucor miehei lipase (B570770) for this compound synthesis researchgate.net.

Silica Gels and Alumina: These inorganic matrices offer high thermal and mechanical stability, non-toxicity, and resistance to microbial attack and organic solvents cusat.ac.in.

Polymers: Various polymeric matrices are also utilized, offering diverse surface chemistries and physical properties researchgate.net.

Enhanced Enzyme Stability and Reusability in this compound Biocatalysis

Immobilization plays a pivotal role in enhancing the operational stability and reusability of lipases in esterification reactions scispace.comresearchgate.net. By restricting the enzyme's conformational flexibility, immobilization can protect it from denaturation caused by heat, extreme pH, or organic solvents researchgate.netresearchgate.net. This protection leads to increased enzyme lifespan and allows for multiple reaction cycles without significant loss of catalytic activity.

Studies have shown that immobilized lipases can retain a substantial portion of their initial activity over several reaction cycles researchgate.netresearchgate.net. For instance, one study reported that immobilized lipase retained about one-third of its initial activity up to seven reaction cycles researchgate.net. This improved reusability directly translates to reduced operational costs and a more sustainable biocatalytic process for this compound production researchgate.net.

Lipase-Catalyzed Esterification

Lipases are versatile biocatalysts that efficiently catalyze the esterification reaction between a carboxylic acid and an alcohol, forming an ester and water researchgate.netresearchgate.netscispace.com. The synthesis of this compound involves the esterification of isoamyl alcohol with isovaleric acid.

Specificity of Various Lipases (e.g., Rhizomucor miehei, Candida antarctica, Rhodococcus)

Different lipases exhibit varying degrees of specificity towards substrates, influencing the yield and purity of the synthesized ester.

Rhizomucor miehei Lipase: This lipase has been effectively used for the synthesis of this compound when immobilized on a weak anion-exchange resin researchgate.netresearchgate.net. It demonstrates good activity in organic solvents like n-hexane for the esterification of isoamyl alcohol and isovaleric acid researchgate.netresearchgate.net.

Candida antarctica Lipase (CAL): Specifically, Candida antarctica Lipase B (CAL-B) has shown substrate specificity in synthesizing esters, including those involving short-chain acids like isovaleric acid, with alcohols such as isoamyl alcohol . CAL-B is often used in its immobilized form (e.g., Novozym SP 435) and is known for its broad substrate acceptance and high catalytic efficiency in organic media researchgate.netresearchgate.net.

Rhodococcus Lipases: Lipases from Rhodococcus species have also been explored for ester synthesis, demonstrating their potential as biocatalysts in organic media researchgate.netresearchgate.net.

Comparative studies highlight that the choice of lipase can significantly affect the reaction rate and conversion yield. For example, CAL-B has shown similar conversion rates for various short-chain acids with different alcohols .

Kinetic Studies of Enzymatic Reactions

Understanding the kinetics of lipase-catalyzed esterification is essential for process optimization. The reaction rate can often be described by the Michaelis-Menten equation, frequently following a Ping-Pong Bi-Bi mechanism with potential inhibition by substrates researchgate.netresearchgate.net.

For the esterification of isoamyl alcohol and isovaleric acid, kinetic parameters have been determined, providing insights into enzyme-substrate interactions:

| Parameter | Value | Unit | Reference |

| Vmax | 11.72 | µmol/min/mg | researchgate.net |

| KM, Acid | 0.00303 | M | researchgate.net |

| KM, Alcohol | 0.00306 | M | researchgate.net |

| Ki, Acid | 1.05 | M | researchgate.net |

| Ki, Alcohol | 6.55 | M | researchgate.net |

These studies indicate that both the acid and alcohol substrates can competitively inhibit the enzyme researchgate.net. For instance, butyric acid (a short-chain acid) can inhibit lipase activity by concentrating in the microaqueous layer and potentially causing a pH drop or forming unproductive enzyme-acyl complexes .

Process Optimization via Response Surface Methodology (RSM) and Central Composite Rotatable Design (CCRD)

Response Surface Methodology (RSM), particularly using Central Composite Rotatable Design (CCRD), is a powerful statistical tool for optimizing reaction conditions to maximize the yield of this compound researchgate.netresearchgate.netcnjournals.com. This approach allows for the efficient investigation of the effects and interactions of multiple process variables.

Key parameters optimized using RSM/CCRD for this compound synthesis include:

Temperature: Optimal temperatures are typically in the range of 40-60°C, depending on the specific lipase and solvent system researchgate.netresearchgate.netcnjournals.com.

Substrate Molar Ratio (Alcohol:Acid): Ratios around 1:1 to 1.5:1 (alcohol to acid) have been found to be effective researchgate.netresearchgate.netresearchgate.net.

Enzyme Concentration: Concentrations ranging from 7.7 g/L to 10 g/L have been reported to yield high conversions researchgate.netresearchgate.net.

Incubation Time: Reaction times can vary significantly, from 3 hours to 144 hours, depending on other optimized parameters researchgate.netresearchgate.netcnjournals.com.

Substrate Concentration: Optimal acid substrate concentrations have been reported around 0.5 M researchgate.netresearchgate.net.

One study using CCRD to optimize isoamyl butyrate (B1204436) synthesis (a similar ester) achieved a high conversion of 95.8% under specific conditions researchgate.net. Another study optimizing this compound synthesis reported a maximum yield of over 85% at 50°C with a 1.5:1 alcohol/acid ratio and 10 g/L enzyme concentration for 144 hours in n-hexane researchgate.netresearchgate.net.

Cutinase-Catalyzed Esterification

Cutinases have emerged as robust biocatalysts for the synthesis of various esters, including this compound, due to their stability and activity in organic solvents, which are often employed to drive esterification reactions towards product formation researchgate.net. The direct esterification of isoamyl alcohol with isovaleric acid using cutinases typically involves these substrates in a suitable organic medium. For instance, the Fusarium solani pisi cutinase has been utilized to synthesize this compound, achieving yields exceeding 85% under optimized conditions. These conditions included using 0.5 M isovaleric acid, an alcohol-to-acid molar ratio of 1.5:1, an enzyme concentration of 10 g/L, and a reaction temperature of 50°C for 144 hours in n-hexane researchgate.net. Similarly, Thermobifida fusca (T. fusca) cutinase has shown strong tolerance for water content (up to 8%) and acid concentration (up to 0.8 M), maintaining ester yields above 80% at substrate concentrations up to 0.8 M researchgate.netresearchgate.net. Hydrophobic solvents such as n-hexane, cyclohexane, and heptane (B126788) are generally found to be most suitable for cutinase-catalyzed esterification reactions, facilitating efficient product formation researchgate.net.

Substrate Specificity of Cutinases for Isoamyl Fatty Acid Esters

Cutinases, while generally possessing broad substrate specificities, can exhibit preferences for specific chain lengths of fatty acids and alcohols. This specificity is crucial for optimizing the synthesis of target esters like this compound. Studies indicate that cutinases are highly effective in esterifying short- to medium-chain fatty acids with various alcohols. For example, T. fusca cutinase has demonstrated high ester yields, achieving over 98% for acids with chain lengths from C3 to C8 when reacted with alcohols of C1 to C6 researchgate.netresearchgate.net. This suggests a broad applicability for the synthesis of various isoamyl fatty acid esters, including this compound (which involves a C5 branched acid and a C5 branched alcohol).

Research using a Rhodococcus cutinase (Rcut) for the synthesis of various isoamyl fatty acid esters (IAFEs) found that while the enzyme could synthesize a range of these compounds, it showed the highest efficiency in producing isoamyl butyrate researchgate.net. This observation highlights that even within the family of IAFEs, specific cutinases may have distinct preferences based on the precise structure of the fatty acid and alcohol moieties. The general trend observed with T. fusca cutinase, as detailed in the table below, illustrates its capability to efficiently esterify isoamyl alcohol with a variety of fatty acids.

Table 1: Substrate Specificity of T. fusca Cutinase for Isoamyl Fatty Acid Esters

| Fatty Acid Chain Length (C) | Ester Yield (%) (with Isoamyl Alcohol) | Reference |

| C3 | >98% | researchgate.netresearchgate.net |

| C4 | >98% | researchgate.netresearchgate.net |

| C5 (Isovaleric Acid) | >98% (Implied for C3-C8 range) | researchgate.netresearchgate.net |

| C6 | >98% | researchgate.netresearchgate.net |

| C8 | >98% | researchgate.netresearchgate.net |

Note: The yields for C3-C8 acids with C1-C6 alcohols are presented. Isovaleric acid has a C5 chain length, and isoamyl alcohol is a C5 branched alcohol. The data suggests high potential for this compound synthesis.

Docking Model Studies for Enzyme-Substrate Interactions

To understand the molecular basis of substrate recognition and catalytic efficiency in cutinase-catalyzed esterification, docking model studies are employed. These computational methods predict how substrates bind to the enzyme's active site, identifying key interactions and potential steric hindrances. For example, in studies involving Rhodococcus cutinase (Rcut) for the synthesis of isoamyl butyrate, docking simulations revealed that butyric acid exhibited the most favorable binding characteristics. This was determined by its binding energy and its optimal distance from the catalytic serine (Ser114) γ-oxygen within the active site researchgate.net.

Such studies typically analyze the fit of the substrate's hydrophobic chains into the enzyme's binding pocket, which is lined with specific amino acid residues. The size, shape, and branching pattern of both the alcohol (isoamyl) and the fatty acid (isovalerate) are critical factors influencing their interaction with the cutinase active site. Docking models can predict which residues are involved in hydrogen bonding, hydrophobic interactions, or van der Waals forces, thereby explaining observed substrate preferences or limitations. While specific docking studies detailing the interaction of this compound with enzymes like F. solani pisi or T. fusca cutinases are not extensively detailed in the provided literature, the general approach involves evaluating the binding affinity of the isoamyl alcohol and isovaleric acid moieties within the enzyme's catalytic cleft. The branched nature of both isoamyl and isovalerate groups would be a key consideration in how well they fit into the enzyme's pocket compared to linear counterparts.

Compound List:

this compound

Isoamyl alcohol

Isovaleric acid

Isoamyl acetate (B1210297)

Isoamyl butyrate

Isoamyl hexanoate (B1226103)

Isoamyl octanoate (B1194180)

Isoamyl decanoate (B1226879)

Butyric acid

Acetic acid

Hexanoic acid

Octanoic acid

Ethyl caproate

Ethyl hexanoate

Butyl octanoate

Butyl butyrate

Metabolic Fate and Biodegradation of Isoamyl Isovalerate

Mammalian Metabolism and Excretion

Enzymatic Hydrolysis to Constituent Alcohol and Acid

The metabolism of isoamyl isovalerate in mammals begins with the cleavage of its ester bond, a reaction catalyzed by carboxylesterases (EC 3.1.1.1). wikipedia.orgnih.gov These enzymes are part of the serine hydrolase superfamily and are found in various tissues, with the liver being a primary site of activity. The hydrolysis of the ester results in the formation of isoamyl alcohol and isovaleric acid, which are then further metabolized through separate pathways.

The substrate specificity of carboxylesterases is broad, allowing them to act on a wide range of ester-containing compounds. nih.gov While direct studies on the hydrolysis of this compound are limited, the general mechanism for ester hydrolysis is well-established.

Table 1: General Substrate Specificity of Mammalian Carboxylesterases

| Enzyme Family | General Substrate Preference |

| CES1 | Substrates with a small alcohol group and a large acyl group. |

| CES2 | Substrates with a large alcohol group and a small acyl group. |

This table provides a generalized overview of substrate preferences and may not be exhaustive for all isozymes.

Integration into Central Metabolic Pathways

Following hydrolysis, the resulting isoamyl alcohol and isovaleric acid are integrated into the body's central metabolic pathways.

Isovaleric Acid Metabolism: Isovaleric acid is a known intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). nih.govhmdb.ca It is converted to isovaleryl-CoA, which then enters the mitochondrial leucine degradation pathway. nih.govhmdb.canih.gov A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. nih.govnih.gov This product is further metabolized to acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used in the synthesis of other molecules. nih.gov

Isoamyl Alcohol Metabolism: Isoamyl alcohol is metabolized primarily in the liver. It can be oxidized to isovaleraldehyde, which is then further oxidized to isovaleric acid. google.com This isovaleric acid can then enter the leucine catabolism pathway as described above. The metabolism of isoamyl alcohol has been studied in rats, where it was shown to be metabolized by liver microsomes. nih.gov

Microbial Biodegradation of this compound and Related Compounds

Microorganisms play a crucial role in the breakdown of organic compounds in the environment, including esters like this compound. This biodegradation is an essential part of nutrient cycling.

Bacterial and Fungal Degradation Pathways

Various bacteria and fungi possess the enzymatic machinery to degrade esters. The initial step, similar to mammalian metabolism, is the hydrolysis of the ester bond by esterases or lipases, yielding the corresponding alcohol and carboxylic acid.

One notable example is the bacterium Myroides sp. ZB35, which was isolated from activated sludge and found to be capable of degrading C5-C8 fatty acids, including isovaleric acid's structural isomers. nih.gov Interestingly, this strain was also found to produce this compound. nih.gov Myroides species are known to possess esterase activity. nih.gov

While specific pathways for the complete degradation of this compound by a single microbial species are not extensively detailed in the available literature, the general process involves the breakdown of the constituent parts. Bacteria from the genus Pseudomonas are well-known for their ability to degrade a wide range of organic compounds, including hydrocarbons and other complex molecules, suggesting they may also degrade this compound. ijpab.comiosrjournals.orgbiorxiv.org Fungi, such as species of Aspergillus and Penicillium, are also known to produce a variety of extracellular enzymes, including lipases and esterases, that can break down esters and are capable of degrading a wide array of organic compounds. nih.govresearchgate.netlboro.ac.ukekb.egmdpi.com

Environmental Factors Influencing Biodegradation (e.g., pH)

The efficiency of microbial biodegradation is significantly influenced by environmental conditions, with pH being a critical factor. The activity of microbial esterases, the enzymes responsible for the initial step of ester degradation, is highly dependent on the pH of the surrounding environment.

Different bacteria exhibit optimal esterase activity at different pH levels. For example, an esterase from the halotolerant bacterium Salimicrobium sp. LY19 showed optimal activity at a neutral pH of 7.0, but maintained good stability in the pH range of 7.0-10.0. nih.govnih.gov In contrast, some bacterial esterases function optimally in alkaline conditions. researchgate.net The optimal pH for lipase (B570770) activity in various fungi, including Penicillium and Aspergillus species, has been shown to vary, with many exhibiting maximal activity in the neutral to slightly acidic or alkaline range. ijsr.net

Table 2: Optimal pH for Esterase/Lipase Activity in Various Microorganisms

| Microorganism | Enzyme | Optimal pH |

| Salimicrobium sp. LY19 | Esterase | 7.0 |

| Geobacillus sp. TF17 | Esterase | 7.5 |

| Penicillium chrysogenum | Lipase | 5.0 - 7.0 |

| Aspergillus oryzae | Lipase | 6.0 - 8.0 |

| Fusarium solani | Lipase | 4.0 - 9.0 |

Data compiled from various sources. nih.govijsr.netcitius.technology The optimal pH can vary depending on the specific strain and reaction conditions.

Analytical Methodologies for Isoamyl Isovalerate Research

Metabolomics Approaches in Isoamyl Isovalerate Research

Untargeted and Targeted Metabolomics for Pathway Elucidation

Metabolomics, encompassing both untargeted and targeted approaches, serves as a powerful tool for dissecting complex metabolic networks and identifying volatile compounds such as this compound metabolomics.seoup.commdpi.com.

Untargeted Metabolomics: This approach aims to detect and quantify a broad spectrum of metabolites present in a biological sample, providing a comprehensive overview of the metabolic state. It is particularly useful for exploratory studies, enabling the discovery of novel metabolic pathways or unexpected compounds, and generating hypotheses about biochemical processes oup.commdpi.commdpi.com. In the context of fermentation, untargeted metabolomics can reveal shifts in metabolic flux and identify key intermediates or byproducts related to ester biosynthesis mdpi.comresearchgate.net.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise quantification of a predefined set of metabolites known to be involved in specific pathways or of particular interest. This method is employed when researchers have a specific hypothesis or are interested in tracking the concentration of known compounds like this compound and its precursors metabolomics.semdpi.com. By monitoring these specific molecules, researchers can gain insights into the efficiency of particular biosynthetic routes and the impact of experimental conditions on their production.

The application of these metabolomic strategies allows for a detailed understanding of the metabolic landscape in biological systems, aiding in the elucidation of pathways leading to the formation of this compound and other aroma compounds metabolomics.seresearchgate.net.

Application in Fermentation and Biological Systems

This compound is synthesized through the esterification reaction between isoamyl alcohol and isovaleric acid or its activated derivatives, typically catalyzed by alcohol acyltransferases (AATs) rice.edumdpi.comrmiq.orgscielo.brebi.ac.ukosti.gov. These precursors are often derived from amino acid metabolism, such as the Ehrlich pathway, which generates higher alcohols like isoamyl alcohol from leucine (B10760876) researchgate.netresearchgate.net.

Enzymatic Synthesis: A significant area of research focuses on the enzymatic synthesis of this compound, leveraging the catalytic activity of lipases. Studies have investigated the use of immobilized lipases, such as those from Rhizomucor miehei, for the efficient production of this compound. These investigations often employ multivariate analysis to optimize reaction conditions, including enzyme loading, substrate concentrations, temperature, and reaction time, to maximize ester yield and conversion rates sigmaaldrich.com.

| Study/Methodology | Enzyme/Catalyst | Substrates | Key Findings/Parameters Studied | Reference |

| Enzymatic Synthesis of this compound | Immobilized Lipase (B570770) from Rhizomucor miehei | Isoamyl Alcohol, Isovaleric Acid/Derivatives | Multivariate analysis to optimize reaction conditions such as temperature, substrate concentration, and enzyme loading for maximal ester production. | sigmaaldrich.com |

| Note: Specific quantitative yield data from this study was not available in the provided snippets, but the research focused on optimizing the enzymatic process. |

Microbial Fermentation: this compound can also be produced through microbial fermentation, where yeasts and bacteria metabolize substrates to generate aroma compounds. While research has extensively explored the production of related esters like isoamyl acetate (B1210297) by various microorganisms rmiq.orgbiorxiv.orgresearchgate.netresearchgate.net, specific quantitative data for this compound production via fermentation is less detailed in the provided literature. However, the general pathways involving the synthesis of isoamyl alcohol and subsequent esterification are relevant. Understanding the microbial metabolic pathways and optimizing fermentation parameters, such as nutrient availability and environmental conditions, are key to enhancing the production of such esters in biological systems mdpi.comscielo.brmdpi.com.

Compound List:

this compound

Isoamyl Alcohol

Isovaleric Acid

Acetyl-CoA

Lipase

Rhizomucor miehei

Ecological and Biological Roles of Isoamyl Isovalerate

Role as a Semiochemical

Isoamyl isovalerate functions as a semiochemical, a substance that transmits information between organisms, influencing their behavior. Its role is particularly evident in insect-plant interactions and communication systems.

Insect Pheromones and Attractants

Research has identified this compound as a key component in attracting and stimulating insect behavior, especially in pest management contexts. It has been found to be a potent attractant and oviposition stimulant for certain insect species.

A significant finding is its role in the chemical ecology of the Oriental fruit fly, Bactrocera dorsalis. Studies have shown that a specific blend comprising isoamyl acetate (B1210297), this compound, and isoamyl butyrate (B1204436) (designated B1D1E3) acts as a powerful attractant for both male and female B. dorsalis and stimulates oviposition in females researchgate.netnih.govresearchgate.net. This blend is derived from volatiles found in preferred host fruits such as mango, guava, orange, and banana, indicating a direct link between this compound and host plant recognition by this pest nih.govnih.gov.

Furthermore, this compound has been identified among the volatile compounds emitted by Solanum muricatum (pepino melon) that influence the behavior of gravid Zeugodacus tau females, a significant pest in Solanaceae crops mdpi.com.

Fungal symbionts associated with bark beetles also emit volatile organic compounds (VOCs), including isoamyl acetate, which can attract bark beetles like Dendroctonus frontalis diva-portal.orgd-nb.info. Similarly, isoamyl acetate is among the yeast-derived VOCs that attract insects, suggesting a broader role for such esters in mediating insect-fungal and insect-yeast interactions uu.nlmdpi.com.

Table 1: Potent Attractant Blend for Bactrocera dorsalis

| Compound | Concentration | Role | Reference |

| Isoamyl acetate | 1.25% | Attractant, Oviposition Stimulant | researchgate.netnih.govresearchgate.net |

| This compound | 1.25% | Attractant, Oviposition Stimulant | researchgate.netnih.govresearchgate.net |

| Isoamyl butyrate | 20% | Attractant, Oviposition Stimulant | researchgate.netnih.govresearchgate.net |

Anti-attractant Properties in Pest Management

While this compound is primarily recognized for its attractant properties, the broader class of esters and related compounds can sometimes exhibit repellent or anti-attractant effects. Research has indicated that isoamyl acetate, a related compound, can act as a repellent for honey bees at higher concentrations unl.edu. However, direct evidence or studies specifically detailing anti-attractant properties of this compound itself in pest management contexts are not prominent in the reviewed literature. The focus remains on its role as an attractant or oviposition stimulant for specific insect pests.

Interactions with Host Plants and Symbionts

This compound's presence in the volatile profiles of host plants, such as mango and banana, underscores its role in mediating insect-plant interactions by signaling the availability of food sources and oviposition sites nih.govnih.gov.

Furthermore, microbial volatile organic compounds (mVOCs) produced by plant-associated microbes can influence plant growth and development researchgate.net. Studies have demonstrated that certain mVOCs, including isoamyl acetate and ethyl isovalerate, can have beneficial effects on plant growth parameters in model species like Arabidopsis thaliana and in native Agave species researchgate.net. This suggests a complex interplay where microbial emissions, potentially including compounds like this compound, can indirectly affect plant health and, consequently, their interactions with insects.

Yeasts associated with insects also produce VOCs that can attract insect hosts and potentially offer protective benefits by suppressing fungal pathogens uu.nl. Isoamyl acetate is noted among these yeast-derived volatiles mdpi.com. These findings highlight how this compound and related compounds can be integral to symbiotic relationships that influence ecological dynamics.

Table 2: Microbial Volatiles with Beneficial Effects on Plant Growth

| Microbial Volatile Organic Compound (mVOC) | Plant Species Affected | Observed Effect | Reference |

| Isoamyl acetate | Arabidopsis thaliana | Displayed beneficial effects on growth and development | researchgate.net |

| Ethyl isovalerate | Arabidopsis thaliana | Displayed beneficial effects on growth and development | researchgate.net |

| Isoamyl acetate | Agave tequilana, A. salmiana | Improved growth and development | researchgate.net |

| Ethyl isovalerate | Agave tequilana, A. salmiana | Improved growth and development | researchgate.net |

Role in Biological Systems

Beyond its semiochemical functions, this compound is a naturally occurring compound with roles in biological systems, particularly in the context of food and flavor.

Occurrence in Fermented Food Products (e.g., Sake, Beer, Wine)

While isoamyl acetate is widely recognized as a significant flavor compound produced by yeast during the fermentation of alcoholic beverages such as sake, beer, and wine wikipedia.orgatamanchemicals.comresearchgate.net, the specific occurrence of this compound in these products is not explicitly detailed in the provided research snippets. The research predominantly links isoamyl acetate to the characteristic fruity notes in these fermented beverages.

Influence on Sensory Properties of Natural Products

This compound is highly valued for its distinct sensory characteristics, contributing significantly to the aroma and flavor profiles of various natural and processed products. It is commonly described as having a pleasant, fruity aroma, often likened to ripe apples, pears, or bananas chemimpex.comelchemy.comsigmaaldrich.comchemimpex.comthegoodscentscompany.com. Its organoleptic properties are characterized by notes that are fruity, green, sweet, and apple-like sigmaaldrich.comthegoodscentscompany.com.

This compound is extensively used as a flavoring agent in the food and beverage industry, enhancing the sensory appeal of products like candies, baked goods, and chewing gums chemimpex.comelchemy.comybchemicals.comchemimpex.com. In the fragrance industry, its appealing scent makes it a popular ingredient in perfumes, personal care products, and cosmetics, contributing to fresh and vibrant fragrance profiles chemimpex.comelchemy.comchemimpex.comthegoodscentscompany.com. Some descriptions even note a "fermented" apple odor, reminiscent of apples stored in a warehouse thegoodscentscompany.com.

Table 3: Organoleptic Properties of this compound

| Descriptor | Source |

| Fruity | chemimpex.comelchemy.comsigmaaldrich.comchemimpex.comthegoodscentscompany.com |

| Apple-like | chemimpex.comelchemy.comsigmaaldrich.comchemimpex.comthegoodscentscompany.com |

| Banana-like | chemimpex.comchemimpex.com |

| Green | sigmaaldrich.comthegoodscentscompany.com |

| Sweet | sigmaaldrich.comthegoodscentscompany.com |

| Ripe | thegoodscentscompany.com |

| Apricot | thegoodscentscompany.com |

| Mango | thegoodscentscompany.com |

| Soapy | thegoodscentscompany.com |

| Chocolate | thegoodscentscompany.com (in combination with cognac notes) |

| Cognac | thegoodscentscompany.com (in combination with chocolate notes) |

Compound Name Table:

| Common Name | Scientific Name / IUPAC Name | CAS Number |

| This compound | 3-methylbutyl 3-methylbutanoate | 659-70-1 |

Toxicological and Safety Assessments in a Research Context

Short-Term and Subchronic Toxicity Studies

For the pure compound, publicly available data on specific target organ toxicity following single or repeated exposure is limited, with some safety data sheets noting that a classification is not possible due to a partial or complete lack of data.

Genotoxicity and Mutagenicity Assessments

Isoamyl isovalerate has been evaluated in several genotoxicity and mutagenicity studies, with results consistently indicating a lack of mutagenic or genotoxic activity. hpa.gov.twnih.gov In bacterial reverse mutation assays (Ames test) using Salmonella typhimurium strains, the compound did not show mutagenic effects. hpa.gov.twnih.gov Furthermore, assessments of its potential to cause chromosomal aberrations in mammalian cell cultures, such as Chinese hamster lung cells, have also yielded negative results. hpa.gov.twnih.gov

Studies examining the impact of this compound as a cigarette additive further support these findings. The Ames activity of cigarette smoke condensate was not increased by the addition of the ingredient. hpa.gov.tw Similarly, in an in vitro micronucleus assay, the activity of the smoke condensate was not enhanced by the presence of this compound. hpa.gov.tw The collective evidence from available genotoxicity data does not raise concerns about the mutagenicity of this compound. europa.eu

| Assay Type | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Bacterial Reverse Mutation Test (Ames) | Salmonella typhimurium | With and Without | Negative | hpa.gov.twnih.gov |

| Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | With and Without | Negative | hpa.gov.twnih.gov |

| In Vitro Micronucleus Assay (in smoke condensate) | Mammalian Cells | Not Specified | Negative | hpa.gov.tw |

Metabolic Aspects in Toxicity Assessment

In toxicological assessments, the metabolic fate of this compound is a key consideration. As an ester, it is expected to undergo rapid hydrolysis, breaking down into its constituent alcohol and carboxylic acid. europa.eu This biotransformation is primarily carried out by carboxylesterases found in various tissues, particularly the liver and small intestine. europa.eu

The metabolic products of this compound are isoamyl alcohol (3-methyl-1-butanol) and isovaleric acid (3-methylbutanoic acid). europa.eu Research using artificial pancreatic juice demonstrated that the hydrolysis of this compound is quite rapid, with a half-life of approximately 10 minutes. europa.eu Preparations of rat liver homogenate and small intestinal mucosa have been shown to be even more efficient at hydrolyzing such esters. europa.eu Following hydrolysis, the resulting isoamyl alcohol and isovaleric acid enter into common intermediary metabolic pathways.

Environmental Fate and Ecotoxicology

The environmental profile of this compound is defined by its behavior and effects in different environmental compartments, including its biodegradability, aquatic toxicity, and atmospheric degradation.

This compound is consistently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2, H411). directpcw.comhekserij.nlnih.gov This classification indicates that the substance can cause harm to aquatic organisms over extended periods. directpcw.com While this hazard classification is established, specific empirical data, such as LC50 (lethal concentration, 50%) values from standardized ecotoxicity tests, are not consistently reported in publicly available safety documents. directpcw.com

As a volatile organic compound (VOC), this compound released into the atmosphere is not expected to persist. nih.govacs.org Its primary degradation pathway is anticipated to be through reactions with photochemically-produced hydroxyl (OH) radicals, which are highly reactive oxidants abundant in the troposphere. nih.govacs.org

While direct studies on this compound are scarce, research on the structurally similar compound isoamyl acetate (B1210297) provides insight into the likely mechanism. nih.govacs.org The degradation process is initiated predominantly by a hydrogen-abstraction reaction, where an OH radical removes a hydrogen atom from the this compound molecule. nih.govacs.org This initial reaction leads to the formation of unstable alkyl radicals, which then undergo further reactions, ultimately leading to the breakdown of the compound. acs.org

Future Directions and Research Opportunities

Advancements in Bioproduction Technologies for Isoamyl Isovalerate

Significant opportunities lie in refining bioproduction methods for this compound. Current research is exploring advanced fermentation strategies and synthetic biology approaches to improve yields and titers. For instance, metabolic engineering of microbial hosts like Escherichia coli and Saccharomyces cerevisiae is a key area, aiming to optimize endogenous pathways or introduce heterologous genes for enhanced ester production researchgate.netusda.gov. Studies are investigating the overexpression of alcohol acetyltransferases (AATs) and optimizing precursor supply, such as isoamyl alcohol and acetyl-CoA, to boost this compound synthesis researchgate.netusda.govbiorxiv.org. Furthermore, the use of immobilized enzymes, such as lipases from Rhizomucor miehei or Rhodococcus cutinase, offers potential for efficient and reusable biocatalysts in enzymatic synthesis, with ongoing research focused on optimizing reaction conditions like substrate concentration, enzyme loading, temperature, and solvent choice to maximize ester yields researchgate.netredalyc.orgjmb.or.kr. The exploration of novel immobilization carriers and solvent engineering techniques is also crucial for improving enzyme stability and catalytic efficiency mdpi.com.

Elucidation of Novel Biosynthetic Pathways

A deeper understanding of the intricate biosynthetic pathways leading to this compound in various microorganisms remains an active area of research. Identifying and characterizing novel enzymes and genes involved in the synthesis of this compound and its precursors is essential for effective metabolic engineering. Current research aims to map out complete metabolic routes, including the role of specific esterases, alcohol acetyltransferases, and other enzymes that catalyze the esterification of isoamyl alcohol with isovaleric acid or its derivatives rmiq.orggoogle.comrsc.org. Uncovering regulatory mechanisms governing these pathways will provide insights for pathway optimization and the development of engineered strains with superior production capabilities. Research into the Ehrlich pathway, which catabolizes amino acids to produce esters like isoamyl acetate (B1210297), also offers avenues for understanding related ester biosynthesis nih.gov.

Development of Advanced Biosensors for this compound Detection

The demand for precise and rapid detection methods for this compound is growing, particularly for quality control in the food and fragrance industries, as well as for research applications. Future developments are expected in the creation of advanced biosensors and analytical techniques. This includes the integration of biosensing elements with microfluidic devices for on-site, real-time monitoring, and the development of highly selective recognition molecules or enzymes for this compound. Research into novel analytical methodologies, such as enhanced gas chromatography-mass spectrometry (GC-MS) or other spectroscopic techniques, could also lead to more sensitive and accurate quantification of this compound in complex matrices mdpi.com.

Exploration of Novel Ecological Interactions

The ecological roles of this compound are not fully understood, presenting a significant research opportunity. Investigations into its function as a semiochemical in plant-insect interactions, its involvement in microbial community signaling, or its contribution to the volatile profiles of natural ecosystems are areas for future study. Understanding how this compound influences plant defense mechanisms, attracts or repels specific insect species, or participates in inter-species communication within microbial consortia could reveal novel applications and provide deeper insights into natural processes. For example, its role in fruit ripening and aroma development suggests potential interactions with other biological systems sigmaaldrich.comchemimpex.com.

Sustainable Production Methodologies

The drive towards sustainability necessitates the development of eco-friendly and economically viable production methods for this compound. Research is increasingly focusing on utilizing renewable feedstocks, such as agricultural waste or byproducts from the food and beverage industry (e.g., fusel oil), as substrates for microbial fermentation or enzymatic synthesis researchgate.netredalyc.orgnih.govmdpi.com. Green chemistry principles are being applied to optimize enzymatic esterification processes, aiming for solvent-free or reduced-solvent systems, milder reaction conditions, and improved catalyst reusability researchgate.netmdpi.com. Furthermore, exploring circular economy models that valorize waste streams into valuable compounds like this compound aligns with global sustainability goals.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying isoamyl isovalerate in plant matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is widely used for volatile ester analysis, including this compound. This method optimizes sensitivity for low-concentration compounds in complex matrices like fruit extracts. Key steps include:

- Sample Preparation : Homogenize plant tissue, add sodium chloride to enhance volatile release, and equilibrate at controlled temperatures.

- SPME Fiber Selection : Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber for ester adsorption.

- Chromatographic Conditions : Employ a DB-Wax column (60 m × 0.25 mm × 0.25 μm) with a temperature gradient (40°C to 230°C) and helium carrier gas.

- Data Interpretation : Compare retention indices and mass spectra with reference standards. Principal component analysis (PCA) and cluster analysis can classify samples based on ester profiles .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, protocols for structurally similar esters (e.g., isoamyl acetate) apply:

- Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Storage : Keep in sealed containers away from oxidizers, strong acids/bases, and ignition sources.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical help.

- Regulatory Compliance : Follow OSHA 1910.132 guidelines for hazard-specific PPE training .

Advanced Research Questions

Q. How can computational chemistry methods resolve contradictory data on this compound’s interactions with nanomaterials?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model ester-nanomaterial interactions. For example:

- Modeling : Optimize this compound structures with software like Gaussian 09 using B3LYP/6-31G(d) basis sets.

- Nanotube Interactions : Simulate adsorption on single-walled carbon nanotubes (SWCNTs) to identify active sites (e.g., oxygen atoms in ester groups).

- Validation : Compare theoretical NMR shifts with experimental solvent NMR data to reconcile discrepancies in binding affinity studies.

- Case Study : SWCNT functionalization with this compound showed overestimated shifts in extrapolation schemes, highlighting the need for solvent-effect corrections .

Q. What experimental design strategies address variability in this compound concentrations across natural sources?

- Methodological Answer : A multi-varietal comparative study should include:

- Sampling : Collect replicate samples from diverse cultivars (e.g., jackfruit varieties) to account for genetic and environmental factors.

- Statistical Analysis : Apply PCA and hierarchical clustering (Euclidean distance, Ward’s method) to group samples by ester profiles.

- Case Example : In jackfruit, PCA differentiated 'No. 92' from other cultivars due to unique isoamyl octanoate content, while cluster analysis (distance = 9) grouped six varieties with similar this compound levels .

Q. How can researchers optimize synthetic pathways for this compound to improve yield and purity?

- Methodological Answer : Enzymatic esterification using immobilized lipases offers advantages over chemical synthesis:

- Catalyst : Use Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

- Conditions : React isoamyl alcohol with isovaleric acid in solvent-free systems at 45°C, with molecular sieves to remove water.

- Yield Optimization : Monitor reaction kinetics via GC; typical yields exceed 85% with 99% purity after vacuum distillation.

- Quality Control : Validate purity using FT-IR and refractive index measurements .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in this compound quantification between studies?

- Methodological Answer : Discrepancies often arise from extraction techniques or detector calibration. Mitigation strategies include:

- Standardization : Use certified reference materials (CRMs) for GC-MS calibration.

- Inter-laboratory Validation : Participate in round-robin tests to harmonize protocols.

- Meta-Analysis : Apply mixed-effects models to account for variability in reported concentrations (e.g., 12–45 mg/kg in jackfruit cultivars) .

Table: Key Analytical Methods for this compound

| Method | Application | Key Parameters | Reference |

|---|---|---|---|

| HS-SPME-GC-MS | Volatile profiling in plant matrices | DVB/CAR/PDMS fiber, DB-Wax column | |

| DFT Calculations | Nanomaterial interaction modeling | B3LYP/6-31G(d), solvent-effect corrections | |

| Enzymatic Synthesis | Ester production optimization | CAL-B lipase, solvent-free, 45°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.